2,2-DIMETHYL-5-{4-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE
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Overview
Description
2,2-DIMETHYL-5-{4-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzo[a]phenanthridinone core structure with various substituents, including a thiadiazole ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIMETHYL-5-{4-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE typically involves multi-step organic reactions. The key steps include the formation of the benzo[a]phenanthridinone core, followed by the introduction of the thiadiazole and nitrophenyl substituents. Common reagents used in these reactions include hydrazine derivatives, nitro compounds, and sulfur-containing reagents. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-DIMETHYL-5-{4-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2,2-DIMETHYL-5-{4-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2,2-DIMETHYL-5-{4-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in bacterial cells .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities.
Thiadiazole Derivatives: Similar to the thiadiazole moiety in the compound, these derivatives are known for their antimicrobial and anticancer properties.
Phenanthridinone Derivatives: Compounds with a phenanthridinone core structure are studied for their potential therapeutic applications.
Uniqueness
2,2-DIMETHYL-5-{4-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is unique due to its combination of multiple functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C28H24N4O3S2 |
---|---|
Molecular Weight |
528.6g/mol |
IUPAC Name |
2,2-dimethyl-5-[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-3-nitrophenyl]-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C28H24N4O3S2/c1-15-30-31-27(36-15)37-23-11-9-17(12-21(23)32(34)35)26-25-19(13-28(2,3)14-22(25)33)24-18-7-5-4-6-16(18)8-10-20(24)29-26/h4-12,26,29H,13-14H2,1-3H3 |
InChI Key |
LOZAIAOUZRAGDG-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)SC2=C(C=C(C=C2)C3C4=C(CC(CC4=O)(C)C)C5=C(N3)C=CC6=CC=CC=C65)[N+](=O)[O-] |
Canonical SMILES |
CC1=NN=C(S1)SC2=C(C=C(C=C2)C3C4=C(CC(CC4=O)(C)C)C5=C(N3)C=CC6=CC=CC=C65)[N+](=O)[O-] |
Origin of Product |
United States |
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